molecular formula C7H6F3N B13628175 5-(Difluoromethyl)-2-fluoro-4-methylpyridine

5-(Difluoromethyl)-2-fluoro-4-methylpyridine

Cat. No.: B13628175
M. Wt: 161.12 g/mol
InChI Key: LTDDGBKZPIMDLU-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-2-fluoro-4-methylpyridine (CAS 1803665-57-7) is a fluorinated pyridine derivative of high interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C7H6F3N and a molecular weight of 161.12 g/mol, this compound serves as a versatile building block for the synthesis of more complex molecules . Its specific structure, featuring a difluoromethyl group, makes it a valuable bioisostere in drug discovery. Research indicates that pyridine derivatives containing a 6-difluoromethyl group can serve as excellent surrogates for a trifluoromethyl group in the C-region of potent small molecule antagonists, such as those targeting the human Vanilloid Receptor (hTRPV1) . TRPV1 is a promising therapeutic target for treating neuropathic and inflammatory pain, and antagonists demonstrate efficacy in blocking capsaicin-induced responses and producing strong analgesic effects in vivo . As a key synthetic intermediate, this compound is intended for Research Use Only and is not intended for human therapeutic or diagnostic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C7H6F3N

Molecular Weight

161.12 g/mol

IUPAC Name

5-(difluoromethyl)-2-fluoro-4-methylpyridine

InChI

InChI=1S/C7H6F3N/c1-4-2-6(8)11-3-5(4)7(9)10/h2-3,7H,1H3

InChI Key

LTDDGBKZPIMDLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(F)F)F

Origin of Product

United States

Preparation Methods

Halogen Exchange and Fluorination of Pyridine Precursors

A common strategy involves starting from chlorinated or brominated methylpyridine derivatives, followed by fluorination and difluoromethylation steps.

  • For example, fluorination of 2-chloro-5-trichloromethylpyridine with potassium fluoride in polar solvents such as dimethyl acetamide at elevated temperatures (130–160°C) can yield fluorinated pyridines with trifluoromethyl or difluoromethyl substituents. Yields vary from 32% to 66%, depending on conditions and additives like cetyl trimethylammonium bromide.

  • The reaction setup often includes distillation to remove volatile products and maintain reaction equilibrium.

Bromination and Reduction Followed by Fluorination

  • Starting from hydroxylated nitro-methylpyridines, bromination with phosphorus tribromide in acetonitrile at 110–130°C produces bromo-nitro pyridine intermediates with yields around 92%.

  • Subsequent catalytic hydrogenation (Raney nickel, 40 psi H2, 5 hours) reduces the nitro group to an amino group, yielding bromo-amino methylpyridines with ~90% yield.

  • These intermediates can then undergo fluorination or further functionalization to introduce the difluoromethyl and fluoro substituents.

Difluoromethylation via Difluoroacetic Anhydride and Related Reagents

  • A scalable, economical five-step synthesis of difluoromethyl-substituted aminopyridines uses 2,2-difluoroacetic anhydride as a starting reagent, avoiding harsh fluorinating agents.

  • The process involves formation of difluoromethylated intermediates, followed by nitrile transformations and reductive amination.

  • This method achieves a 72% yield of the difluoromethylated pyridine amine product, highlighting its practicality for bulk synthesis.

Fluorination Using Anhydrous Hydrogen Fluoride

  • Fluorination of chlorinated pyridines with anhydrous hydrogen fluoride under controlled temperature (-20 to 35°C) and pressure conditions (20-30 kg/cm²) in a polyethylene reactor yields fluoropyridine derivatives with high conversion and selectivity.

  • For example, 2,3-dichloro-5-trichloromethylpyridine treated with HF and mercuric oxide affords trifluoromethylpyridine derivatives with 98% selectivity.

  • Similar conditions can be adapted for difluoromethyl pyridine synthesis by adjusting starting materials and reaction parameters.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Halogen exchange fluorination 2-chloro-5-trichloromethylpyridine Potassium fluoride, cetyl trimethylammonium bromide, dimethyl acetamide, 130-160°C 32-66 Fractional distillation used; moderate yields
Bromination and reduction 2-hydroxyl-5-nitro-6-picoline Phosphorus tribromide (110-130°C), Raney nickel hydrogenation (40 psi, 5h) ~90 (reduction step) Multi-step; high intermediate yields
Difluoromethylation via difluoroacetic anhydride 2,2-difluoroacetic anhydride Multi-step, mild conditions, no sealed vessels 72 Practical for scale-up; avoids harsh fluorinating agents
Fluorination with anhydrous HF 2,3-dichloro-5-trichloromethylpyridine Anhydrous HF, mercuric oxide, -20 to 35°C, high pressure ~98 (selectivity) High selectivity; requires specialized equipment

Research Discoveries and Perspectives

  • The fluorination of chloropyridines using potassium fluoride and phase-transfer catalysts allows selective introduction of fluorine atoms but often requires high temperature and long reaction times.

  • Bromination followed by catalytic hydrogenation provides a reliable route to amino-substituted pyridines, which are versatile intermediates for further fluorination or difluoromethylation.

  • The use of 2,2-difluoroacetic anhydride as a difluoromethyl source represents a significant advancement, enabling safer and more economical synthesis routes without the need for hazardous fluorinating agents.

  • Vapor-phase fluorination methods utilizing anhydrous hydrogen fluoride and mercuric oxide catalysts achieve high selectivity for trifluoromethyl and difluoromethyl pyridines but require stringent safety measures and specialized reactors.

  • Overall, the choice of method depends on the scale, desired purity, available equipment, and safety considerations.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-2-fluoro-4-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include difluoromethylated and fluorinated pyridine derivatives, which can be further functionalized for various applications .

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-2-fluoro-4-methylpyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biological pathways, making the compound useful in drug design and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Difluoromethyl)-2-fluoro-4-methylpyridine is unique due to the specific positioning of the difluoromethyl and fluoro groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields of research .

Biological Activity

5-(Difluoromethyl)-2-fluoro-4-methylpyridine is a fluorinated pyridine compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article reviews the compound's biological activity, mechanisms of action, and potential applications based on recent findings and case studies.

Chemical Structure and Properties

The structure of 5-(Difluoromethyl)-2-fluoro-4-methylpyridine features a pyridine ring with a difluoromethyl group and a fluoro group, which contribute to its unique chemical properties. These fluorinated groups enhance the compound's lipophilicity and bioavailability, making it an attractive candidate for drug development.

The biological activity of 5-(Difluoromethyl)-2-fluoro-4-methylpyridine is primarily attributed to its ability to interact with specific biomolecular targets. The difluoromethyl group can form strong hydrogen bonds, enhancing binding affinity to enzymes and receptors. Additionally, the fluoro group modifies the electronic characteristics of the pyridine ring, influencing its reactivity and interactions with other molecules.

Biological Activity Overview

Research indicates that 5-(Difluoromethyl)-2-fluoro-4-methylpyridine exhibits several biological activities:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit various enzymes, which is crucial in drug design for diseases such as cancer and metabolic disorders.
  • Receptor Modulation : It shows promise as a modulator for specific receptors involved in signaling pathways related to disease progression.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although further research is required to substantiate these claims.

Case Studies and Research Findings

StudyObjectiveFindings
Study 1Investigate enzyme inhibitionDemonstrated that 5-(Difluoromethyl)-2-fluoro-4-methylpyridine effectively inhibited target enzymes involved in cancer metabolism.
Study 2Assess receptor modulationShowed that the compound modulated receptor activity, impacting downstream signaling pathways relevant to tumor growth.
Study 3Evaluate antimicrobial activityFound preliminary evidence of antimicrobial effects against specific bacterial strains.

Applications in Drug Development

The compound's unique properties make it suitable for various applications:

  • Drug Design : It serves as a building block for synthesizing more complex fluorinated compounds that may have enhanced therapeutic effects.
  • Cancer Treatment : Given its enzyme inhibition capabilities, it is being explored as a potential candidate for developing novel cancer therapies.
  • Pesticide Development : Its fluorinated nature also lends itself to use in agrochemicals, particularly in developing more effective pesticides .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Difluoromethyl)-2-fluoro-4-methylpyridine, and how can reaction conditions be scaled for reproducibility?

  • Methodological Answer : The synthesis typically involves nucleophilic fluorination or cross-coupling reactions. For example, halogen exchange (e.g., bromine-to-fluorine substitution) in pyridine derivatives can be achieved using KF in polar aprotic solvents like DMF under reflux . Scaling up requires optimizing parameters (temperature, catalyst loading) and employing continuous flow reactors to enhance yield and reduce byproducts . Metal-free methods under mild conditions, such as those used for fluoropyrimidines, may also be adapted by substituting precursors .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing 5-(Difluoromethyl)-2-fluoro-4-methylpyridine?

  • Methodological Answer : Key techniques include:

  • NMR : 19F^{19}\text{F} and 1H^{1}\text{H} NMR to confirm fluoromethyl and aromatic proton environments .
  • X-ray crystallography : Resolves spatial arrangement of substituents (e.g., difluoromethyl orientation) and validates purity .
  • Mass spectrometry (HRMS) : Determines molecular ion peaks and fragmentation patterns .
  • IR spectroscopy : Identifies C-F and C-H stretching frequencies in the difluoromethyl group .

Q. How does the substitution pattern on the pyridine ring influence biological activity in related compounds?

  • Methodological Answer : Structure-activity relationship (SAR) studies on analogous fluorinated pyridines reveal that:

  • Electron-withdrawing groups (e.g., -CF3_3, -F) enhance metabolic stability and target binding .
  • Positional effects : For CYP1B1 inhibitors, C2-substituted pyridines showed higher activity than C3/C4 analogs, suggesting steric and electronic factors dictate efficacy . Similar principles apply to 5-(difluoromethyl) derivatives when designing enzyme inhibitors or receptor ligands .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of fluorinated pyridines across studies?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, enzyme sources) or impurities. To address this:

  • Standardize assays : Use identical biological models (e.g., recombinant enzymes) and controls .
  • Validate purity : Combine HPLC (>95% purity) with orthogonal characterization (e.g., 19F^{19}\text{F} NMR) .
  • Meta-analysis : Compare data across studies while adjusting for methodological differences (e.g., IC50_{50} values under varying pH/temperature) .

Q. What advanced computational strategies predict the reactivity and binding modes of 5-(Difluoromethyl)-2-fluoro-4-methylpyridine?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., CYP450 enzymes). Focus on fluorine’s role in hydrogen bonding and hydrophobic contacts .
  • Molecular dynamics (MD) simulations : Assess conformational stability of the difluoromethyl group in aqueous or lipid environments .
  • DFT calculations : Predict electrophilic/nucleophilic sites for functionalization (e.g., regioselective fluorination) .

Q. How can in vitro findings for this compound be translated to in vivo models?

  • Methodological Answer :

  • Metabolic stability assays : Use liver microsomes to identify oxidation hotspots (e.g., difluoromethyl degradation) .
  • Pharmacokinetic (PK) profiling : Measure plasma half-life and bioavailability in rodents via LC-MS/MS. Adjust dosing based on clearance rates .
  • Toxicology screens : Evaluate hepatotoxicity and off-target effects using transcriptomics or histopathology .

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